molecular formula C17H29Cl2N3O B184750 1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride CAS No. 198767-56-5

1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B184750
CAS No.: 198767-56-5
M. Wt: 362.3 g/mol
InChI Key: ZBQWBGPJDXJYJO-UHFFFAOYSA-N
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Description

1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride is a chemical compound with the molecular formula C17H29Cl2N3O It is a derivative of piperazine and pyrrolidine, featuring a phenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Pyrrolidine Group: The pyrrolidine group is introduced via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is typically introduced through a substitution reaction involving a phenyl halide and the piperazine derivative.

    Formation of the Ethanol Moiety: The ethanol moiety is introduced through a nucleophilic substitution reaction involving an appropriate alcohol derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or pyrrolidine groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Phenyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol: A similar compound with a different substitution pattern on the piperazine ring.

    4-Methyl-1-phenyl-2-(1-pyrrolidinyl)-1-pentanone: Another compound with a pyrrolidine and phenyl group but different core structure.

Uniqueness

1-(4-Phenylpiperazin-1-yl)-3-(pyrrolidin-1-yl)propan-2-ol dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

198767-56-5

Molecular Formula

C17H29Cl2N3O

Molecular Weight

362.3 g/mol

IUPAC Name

1-(4-phenylpiperazin-1-yl)-3-pyrrolidin-1-ylpropan-2-ol;dihydrochloride

InChI

InChI=1S/C17H27N3O.2ClH/c21-17(14-18-8-4-5-9-18)15-19-10-12-20(13-11-19)16-6-2-1-3-7-16;;/h1-3,6-7,17,21H,4-5,8-15H2;2*1H

InChI Key

ZBQWBGPJDXJYJO-UHFFFAOYSA-N

SMILES

C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl

Canonical SMILES

C1CCN(C1)CC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl

Synonyms

1-Piperazineethanol, 4-phenyl-alpha-(1-pyrrolidinyl)methyl)-, dihydroc hloride

Origin of Product

United States

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